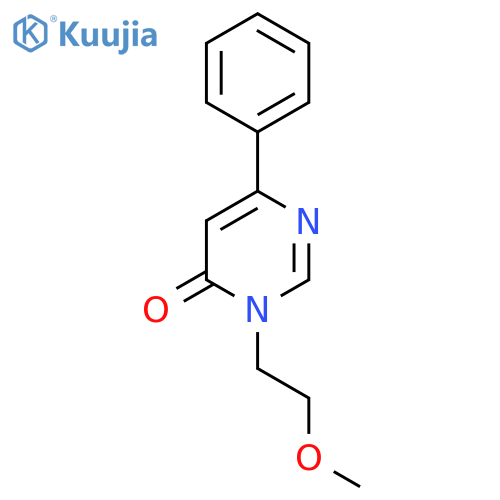

Cas no 1209801-12-6 (3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one)

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

- 1209801-12-6

- VU0647746-1

- F5582-0485

- AKOS024514217

- 3-(2-methoxyethyl)-6-phenylpyrimidin-4-one

-

- インチ: 1S/C13H14N2O2/c1-17-8-7-15-10-14-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

- InChIKey: QKETXTCXPNKXOX-UHFFFAOYSA-N

- ほほえんだ: O(C)CCN1C=NC(C2C=CC=CC=2)=CC1=O

計算された属性

- せいみつぶんしりょう: 230.105527694g/mol

- どういたいしつりょう: 230.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5582-0485-5mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-1mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-4mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-25mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-3mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-2μmol |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-15mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-20mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-10mg |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5582-0485-20μmol |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one |

1209801-12-6 | 20μmol |

$118.5 | 2023-09-09 |

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 1209801-12-6)

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one, identified by its Chemical Abstracts Service (CAS) number 1209801-12-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural and functional versatility. This compound belongs to the dihydropyrimidine class, a scaffold that is widely explored for its potential in drug discovery and development. The presence of both a phenyl group and an 2-methoxyethyl side chain contributes to its unique physicochemical properties, making it a promising candidate for further investigation in medicinal chemistry.

The dihydropyrimidin-4-one core is a well-documented motif in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This structural feature has been leveraged in the design of various bioactive molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The 6-phenyl substitution at the 6-position of the dihydropyrimidine ring further enhances the compound's lipophilicity, which can be advantageous for membrane permeability and oral bioavailability. These characteristics make 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one a structurally intriguing molecule for pharmacological exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such heterocyclic compounds with greater precision. Studies have indicated that the 2-methoxyethyl group may play a critical role in modulating the compound's interactions with biological targets by influencing its conformational flexibility and solubility profile. This adaptability has been observed in various drug-like molecules, where subtle modifications can lead to significant changes in potency and selectivity.

In the context of modern drug discovery, 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one has been investigated for its potential applications in treating neurological disorders. Dihydropyrimidine derivatives have shown promise as modulators of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate receptors. Preliminary studies suggest that this compound may exhibit neuroprotective effects by interacting with specific binding sites on neuronal membranes. Such findings are particularly relevant given the increasing prevalence of neurodegenerative diseases worldwide.

The synthesis of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one involves multi-step organic reactions that highlight the synthetic ingenuity required to construct complex heterocyclic frameworks. Key synthetic strategies often include condensation reactions between β-ketoesters or β-ketoamides with urea or thiourea derivatives, followed by cyclization steps to form the dihydropyrimidine core. The introduction of the 2-methoxyethyl group typically requires nucleophilic substitution reactions or alkylation protocols, while the phenyl ring can be incorporated via cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling.

The pharmacokinetic properties of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one are also of considerable interest. The balance between lipophilicity and polarizability is crucial for achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Computational tools such as Quantitative Structure-Activity Relationships (QSAR) have been employed to model these properties, allowing for rapid screening of analogs with improved pharmacokinetic profiles. Such approaches are integral to modern drug development pipelines.

Emerging research indicates that modifications to the dihydropyrimidin-4-one scaffold can significantly alter its biological activity. For instance, variations in substituents at the 3-position or 5-position can lead to differential interactions with target enzymes or receptors. This underscores the importance of structure-based drug design in optimizing lead compounds for therapeutic use. High-throughput screening (HTS) techniques combined with fragment-based drug design have further accelerated the identification of novel bioactive molecules derived from this scaffold.

The role of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one in addressing unmet medical needs remains an active area of investigation. Its unique structural features offer a foundation for developing treatments against a range of diseases, including cancer, inflammation-related disorders, and infectious diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical applications. Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in relevant disease models.

The environmental impact and sustainability considerations associated with synthesizing such complex molecules are also gaining traction in research discussions. Green chemistry principles are being increasingly adopted to develop more efficient and environmentally benign synthetic routes. Techniques such as catalytic asymmetric synthesis and solvent-free reactions are being explored to minimize waste generation and energy consumption during production.

In conclusion,3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 1209801-12-6) represents a structurally fascinating molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders among other therapeutic areas. Continued research into its synthesis, pharmacology, and environmental footprint will undoubtedly contribute valuable insights into future generations of medicinal chemistry innovations.

1209801-12-6 (3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one) 関連製品

- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)

- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)

- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)